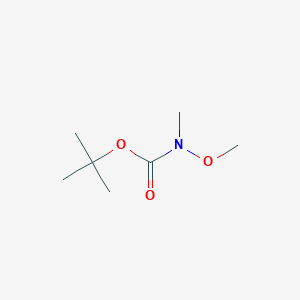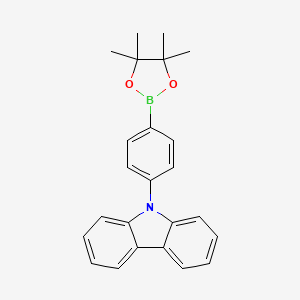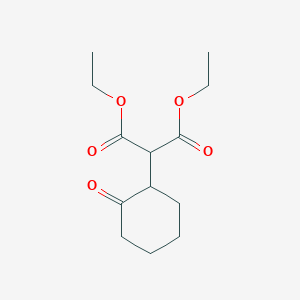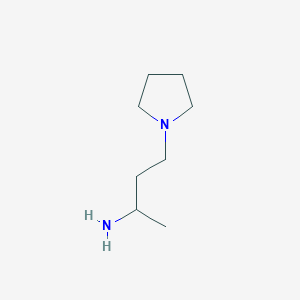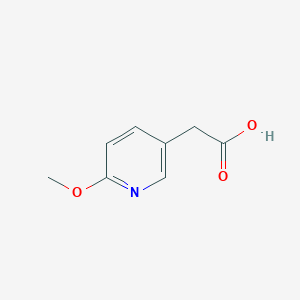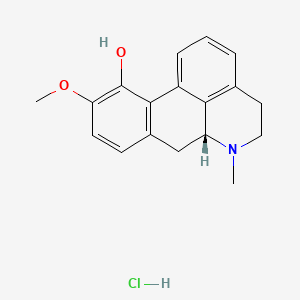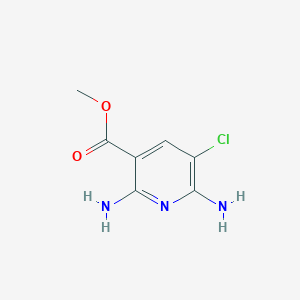
Methyl 2,6-Diamino-5-chloronicotinate
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
Synthesis Techniques
Research has detailed the synthesis of related compounds, such as 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, using routes applicable to many similar compounds. This synthesis approach includes converting intermediates to chloro compounds and then to the desired product (Grivsky et al., 1980).
Reactivity Studies
The reactivity of compounds like 2,6-diamino-4-methyl-3-pyridinecarbonitrile has been explored, with studies showing how these compounds can be converted into various derivatives (Katritzky et al., 1995).
Medical Research
Antitumor Activity
Some derivatives have been shown to have potent antitumor activities, such as in the case of certain pyrido[2,3-d]pyrimidines, which act as inhibitors of mammalian dihydrofolate reductase and have activity against specific carcinomas (Grivsky et al., 1980).
Antiviral Properties
Derivatives like 5-substituted-2,4-diaminopyrimidines have shown inhibitory activity against retroviruses, including human immunodeficiency virus, highlighting their potential in antiviral therapies (Hocková et al., 2003).
Chemical Analysis
- Liquid Chromatography Applications: Compounds like 2,6-diaminotoluene have been utilized in high-performance liquid chromatography for the detection of specific substances in biological samples, demonstrating their role in analytical chemistry (Unger & Friedman, 1979).
Eigenschaften
IUPAC Name |
methyl 2,6-diamino-5-chloropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3O2/c1-13-7(12)3-2-4(8)6(10)11-5(3)9/h2H,1H3,(H4,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSFYJPAJPKSCOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(N=C1N)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40477333 | |
| Record name | Methyl 2,6-Diamino-5-chloronicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40477333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,6-Diamino-5-chloronicotinate | |
CAS RN |
519147-85-4 | |
| Record name | Methyl 2,6-Diamino-5-chloronicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40477333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



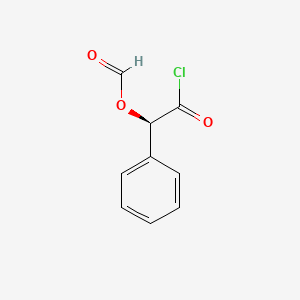




![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol](/img/structure/B1354387.png)
